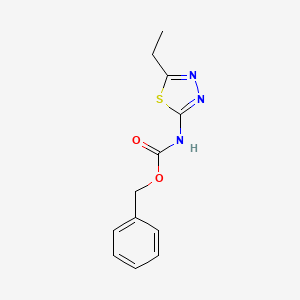
benzyl (5-ethyl-1,3,4-thiadiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (5-ethyl-1,3,4-thiadiazol-2-yl)carbamate, also known as BEC, is a chemical compound that has been studied for its potential applications in scientific research. BEC is a carbamate derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. BEC has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of benzyl (5-ethyl-1,3,4-thiadiazol-2-yl)carbamate is not fully understood, but it is believed to involve the inhibition of mitochondrial respiration and the induction of oxidative stress in cancer cells. This leads to the activation of apoptotic pathways and the eventual death of the cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using benzyl (5-ethyl-1,3,4-thiadiazol-2-yl)carbamate in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can cause significant side effects. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on benzyl (5-ethyl-1,3,4-thiadiazol-2-yl)carbamate, including:
1. Investigation of the optimal dosage and administration route of this compound for anti-cancer therapy.
2. Development of new formulations of this compound that improve its solubility and bioavailability.
3. Identification of the molecular targets of this compound in cancer cells and elucidation of its mechanism of action.
4. Evaluation of the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders.
5. Investigation of the potential of this compound as a sensitizer for other chemotherapy drugs.
In conclusion, this compound is a promising compound that has been studied for its potential applications in scientific research, particularly in the field of cancer research. It exhibits various biochemical and physiological effects and has shown promise as a potentially safer alternative to traditional chemotherapy drugs. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for other diseases.
Synthesis Methods
The synthesis of benzyl (5-ethyl-1,3,4-thiadiazol-2-yl)carbamate involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with benzyl chloroformate in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain pure this compound. This method has been reported to yield high purity and good yields of this compound.
Scientific Research Applications
Benzyl (5-ethyl-1,3,4-thiadiazol-2-yl)carbamate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy drugs.
Properties
IUPAC Name |
benzyl N-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-10-14-15-11(18-10)13-12(16)17-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOIDYWOQWJGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5735853.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5735855.png)


![1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5735874.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5735893.png)
![N-phenyl-2-[4-(2,3,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5735901.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5735913.png)
![2-(4-chlorophenyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5735921.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5735925.png)

![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5735943.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5735945.png)
![2-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5735952.png)
